Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
This compound is a derivative of cyclopenta[c]pyrrole . It is a complex organic molecule with potential pharmacological importance .
Synthesis Analysis
A highly efficient process for the synthesis of a similar compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, has been developed . The process involves the transformation of isoindole to diacid, using an inexpensive KMnO4 mediated oxidative cleavage as a key step .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers . It includes a cyclopenta[c]pyrrole ring, which is a common structural motif in many biologically active compounds .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
The synthesis of tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate and its derivatives is a subject of interest due to its relevance in pharmaceutical research. Bahekar et al. (2017) describe an efficient and scalable synthesis process for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance as a pharmacologically significant intermediate. This process is cost-effective and commercially viable, indicating its potential for large-scale pharmaceutical applications (Bahekar et al., 2017).
Antibacterial Activity
Research on fluoro-substituted compounds, such as this compound, has revealed their potential in antibacterial applications. Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoronaphthyridines, a class of compounds that include fluoro and tert-butyl groups, demonstrating promising antibacterial properties. This research suggests that compounds with similar structural features could be effective in combating bacterial infections (Bouzard et al., 1992).
Chemical Transformations in Organic Synthesis
The tert-butyl and fluoro groups in the compound are useful in various organic synthesis reactions. Feng et al. (2014) explored the use of tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatization of isonitriles, a process relevant to the synthesis of compounds like this compound. These transformations are important for creating complex molecules with pharmaceutical potential (Feng et al., 2014).
Potential in Small Molecule Anticancer Drugs
Zhang et al. (2018) investigated the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, a compound structurally related to this compound, as an intermediate for small molecule anticancer drugs. This underscores the potential of such compounds in the development of novel anticancer therapies (Zhang et al., 2018).
Future Directions
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-11(2,3)18-10(17)15-7-12(9-16)5-4-6-13(12,14)8-15/h9H,4-8H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQMHPRXIWTBR-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CCC[C@@]2(C1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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